molecular formula C20H21NO5 B2954068 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoic acid CAS No. 1702834-19-2

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoic acid

Cat. No. B2954068
CAS RN: 1702834-19-2
M. Wt: 355.39
InChI Key: CLYSYMKTXNTISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid . It has an empirical formula of C20H21NO5 and a molecular weight of 355.38 . The compound is solid in form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COCCC@@H=O)NC(OC1c2ccccc2-c2ccccc12)=O . This indicates that the compound contains a fluorenyl group attached to a methoxy carbonyl group, which is then attached to an amino group. This amino group is connected to a methoxybutanoic acid group .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 355.38 . The compound’s InChI key is JBIRUWVMQYLPPX-SFHVURJKSA-N .

Scientific Research Applications

Enzyme-Activated Surfactants

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, like 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoic acid, are used as surfactants for carbon nanotubes. These compounds are modeled using quantum mechanical computations and converted into enzymatically activated surfactants that create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions (Cousins et al., 2009).

Synthesis of Oligomers

These compounds are utilized in the synthesis of oligomers derived from amide-linked neuraminic acid analogues. They have been prepared as N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids and incorporated into solid-phase synthesis, leading to the efficient synthesis of various oligomers (Gregar & Gervay-Hague, 2004).

Peptide Synthesis

These amino acids are used in peptide synthesis, acting as a reversible protecting group for the amide bond in peptides. Their role in inhibiting interchain association during solid-phase peptide synthesis is significant (Johnson et al., 1993).

Solid Phase Synthesis

They are applied in the solid-phase synthesis of peptide amides. Specifically, a derivative known as dimethoxybenzhydrylamine, which is a precursor of the C-terminal amide in Fmoc-based solid-phase peptide synthesis, uses these amino acids (Funakoshi et al., 1988).

Linkers for Solid Phase Synthesis

Additionally, derivatives of these amino acids are synthesized and used as linkers for solid-phase synthesis. These linkers have shown higher acid stability compared to standard trityl resins (Bleicher et al., 2000).

Anti-Inflammatory Properties

Some members of the series of N-(fluorenyl-9-methoxycarbonyl) amino acids, including 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanoic acid, have been found to possess anti-inflammatory activity. They are active against various inflammatory models and inhibit T-lymphocyte activation (Burch et al., 1991).

Fluorescent Labeling

In the context of biomedical analysis, these compounds are used for fluorescent labeling. A derivative, such as 6-Methoxy-4-quinolone, serves as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media (Hirano et al., 2004).

Safety and Hazards

The compound is classified as an irritant, with hazard statements indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for this compound could involve its use in peptide synthesis, given the presence of the fluorenylmethyloxycarbonyl (Fmoc) group. It could potentially be used to synthesize new peptides for research in various fields such as medicinal chemistry, biology, and pharmacology .

properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-25-13(10-19(22)23)11-21-20(24)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18H,10-12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLYSYMKTXNTISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.